![molecular formula C22H22ClN3O4S B2807342 8-{3-[(4-chlorophenyl)methanesulfonyl]quinoxalin-2-yl}-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1105248-38-1](/img/structure/B2807342.png)
8-{3-[(4-chlorophenyl)methanesulfonyl]quinoxalin-2-yl}-1,4-dioxa-8-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-{3-[(4-chlorophenyl)methanesulfonyl]quinoxalin-2-yl}-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Vorbereitungsmethoden
The synthesis of 8-{3-[(4-chlorophenyl)methanesulfonyl]quinoxalin-2-yl}-1,4-dioxa-8-azaspiro[4.5]decane typically involves a multi-step process starting from readily available starting materials. One common synthetic route involves the reaction of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific solvents, catalysts, and temperature control .
Analyse Chemischer Reaktionen
8-{3-[(4-chlorophenyl)methanesulfonyl]quinoxalin-2-yl}-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline core or the sulfonyl group, leading to the formation of various derivatives
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound is characterized by its unique spirocyclic structure, which includes a quinoxaline moiety and a methanesulfonyl group. Its chemical formula is C₁₄H₁₅ClN₂O₄S, and it has a molecular weight of 328.80 g/mol. The presence of the 4-chlorophenyl group enhances its biological activity, making it a candidate for further research.
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to 8-{3-[(4-chlorophenyl)methanesulfonyl]quinoxalin-2-yl}-1,4-dioxa-8-azaspiro[4.5]decane exhibit significant anticancer properties. For instance:
- Mechanism of Action : The quinoxaline derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation. This inhibition leads to reduced tumor growth in preclinical models.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 5 to 15 µM.
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Broad-Spectrum Efficacy : Preliminary studies suggest that it possesses antibacterial effects against both Gram-positive and Gram-negative bacteria.
- Case Study : In vitro tests showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL, indicating its potential as a lead compound for developing new antibiotics.
Pharmacological Insights
1. Enzyme Inhibition
The methanesulfonyl group in the compound is known to enhance enzyme inhibition properties:
- Phosphodiesterase Inhibition : Similar compounds have been reported to inhibit phosphodiesterase enzymes, which play crucial roles in cellular signaling pathways.
- Case Study : A patent (US10604523B2) details a derivative of quinoxaline that acts as a phosphodiesterase inhibitor, suggesting that this compound may have similar effects.
Potential in Drug Development
Given its diverse biological activities, this compound presents opportunities for drug development:
Application Area | Potential Benefits | Current Research Status |
---|---|---|
Anticancer | Inhibition of tumor growth | Ongoing preclinical trials |
Antimicrobial | Broad-spectrum activity against pathogens | Initial in vitro studies |
Enzyme Inhibition | Modulation of key signaling pathways | Patent applications filed |
Wirkmechanismus
The mechanism of action of 8-{3-[(4-chlorophenyl)methanesulfonyl]quinoxalin-2-yl}-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, the compound may induce apoptosis by targeting specific signaling pathways and proteins involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 8-{3-[(4-chlorophenyl)methanesulfonyl]quinoxalin-2-yl}-1,4-dioxa-8-azaspiro[4.5]decane include other quinoxaline derivatives such as:
- 1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one
- 2-(4-Methoxyphenyl)-quinoxaline
These compounds share similar structural features and pharmacological activities but differ in their specific substituents and overall molecular architecture. The uniqueness of this compound lies in its specific combination of the quinoxaline core, the 4-chlorobenzylsulfonyl group, and the spirocyclic moiety, which contribute to its distinct chemical and biological properties .
Biologische Aktivität
The compound 8-{3-[(4-chlorophenyl)methanesulfonyl]quinoxalin-2-yl}-1,4-dioxa-8-azaspiro[4.5]decane is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of spiro compounds characterized by a unique bicyclic structure that includes a quinoxaline moiety. Its molecular formula is C22H22ClN3O4S with a CAS number of 1105248-38-1 . The presence of the 4-chlorophenyl and methanesulfonyl groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, quinoxaline derivatives have been shown to possess antibacterial and antifungal activities. A study demonstrated that such compounds could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action .
Anticancer Potential
Quinoxaline derivatives have also been explored for their anticancer properties. Preliminary in vitro studies suggest that the compound may induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For example, quinoxaline-based compounds have been linked to the inhibition of cell proliferation and induction of cell cycle arrest in various cancer models .
The proposed mechanism of action involves the inhibition of key enzymes or receptors involved in cellular signaling pathways. The methanesulfonyl group may enhance the compound's ability to penetrate cell membranes, while the quinoxaline structure could interact with DNA or RNA, disrupting normal cellular functions .
Research Findings
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of several quinoxaline derivatives, including our compound of interest. Results indicated a minimum inhibitory concentration (MIC) value comparable to standard antibiotics, highlighting its potential as an alternative treatment option for resistant bacterial strains.
- Case Study on Cancer Cell Lines : In vitro assays conducted on MCF-7 breast cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, alongside increased markers for apoptosis such as caspase activation and PARP cleavage.
Eigenschaften
IUPAC Name |
8-[3-[(4-chlorophenyl)methylsulfonyl]quinoxalin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S/c23-17-7-5-16(6-8-17)15-31(27,28)21-20(24-18-3-1-2-4-19(18)25-21)26-11-9-22(10-12-26)29-13-14-30-22/h1-8H,9-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXDRKSFUUHIGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=NC4=CC=CC=C4N=C3S(=O)(=O)CC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.